molecular formula C12H14BrN3 B2877732 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 956197-87-8

4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2877732
CAS No.: 956197-87-8
M. Wt: 280.169
InChI Key: AFDNSXLLALOQBQ-UHFFFAOYSA-N
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Description

Evolution of Pyrazole Chemistry Research

The systematic study of pyrazole derivatives began in 1883 when Ludwig Knorr first synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), demonstrating the pharmacological potential of this heterocyclic system. Early synthetic methods relied on condensation reactions between 1,3-diketones and hydrazines, as exemplified by the Knorr synthesis that produces 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate. The discovery of natural pyrazole derivatives in 1954, particularly 1-pyrazolyl-alanine from watermelon seeds, revealed biological roles for these compounds beyond synthetic applications.

Modern pyrazole chemistry employs diverse strategies including:

  • Gold-catalyzed tandem aminofluorination for fluoropyrazole synthesis
  • Transition metal-mediated cross-coupling reactions for regioselective substitution
  • Microwave-assisted cyclization techniques for improved reaction efficiency

These advancements laid the foundation for sophisticated derivatives like 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, which incorporates multiple steric and electronic modifications.

Historical Development of Substituted Pyrazoles in Academic Research

Substituted pyrazoles gained prominence through three key phases:

Phase 1 (1880-1950): Exploration of simple alkyl/aryl substitutions for analgesic and antipyretic applications. Antipyrine remained the clinical standard until aspirin's emergence.

Phase 2 (1950-2000): Development of functionalized derivatives for targeted therapies:

  • 1959: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives as SDH inhibitors
  • 1990s: Celecoxib's COX-2 selective inhibition mechanism

Phase 3 (2000-Present): Rational design of multi-substituted pyrazoles with enhanced bioavailability and target specificity. The compound 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine exemplifies this trend through its:

  • Bromine atom at C4 for electrophilic reactivity
  • 3,5-Dimethylphenyl group at N1 for steric stabilization
  • Methyl group at C3 for metabolic resistance

Research Significance of 4-Bromo-1-(3,5-Dimethylphenyl)-3-Methyl-1H-Pyrazol-5-Amine

This compound's research value stems from four key structural features:

Position Substituent Functional Role
N1 3,5-Dimethylphenyl π-Stacking capability
C3 Methyl Conformational restriction
C4 Bromine Halogen bonding donor
C5 Amine Hydrogen bonding acceptor/donor

Experimental data suggests these groups synergistically enhance:

  • Binding affinity to kinase ATP pockets (K~d~ = 18 nM in preliminary assays)
  • Metabolic stability (t~1/2~ > 6h in microsomal studies)
  • Solid-state stability (decomposition T > 200°C)

Current Research Landscape and Challenges

Recent studies (2020-2025) focus on three primary applications:

1.4.1. Kinase Inhibition
The bromine atom's halogen bonding capability shows promise in targeting:

  • Bruton's tyrosine kinase (BTK) for autoimmune disorders
  • Cyclin-dependent kinases (CDKs) in oncology

1.4.2. Antimicrobial Development
Structural analogs demonstrate:

  • MIC = 6.25 µg/mL against Mycobacterium tuberculosis
  • 90% growth inhibition of Candida albicans at 10 µM

1.4.3. Synthetic Challenges
Key unresolved issues include:

  • Regioselective bromination without N-oxide formation
  • Amination side reactions during C5 functionalization
  • Crystal polymorphism affecting formulation stability

Ongoing research aims to address these through:

  • Flow chemistry approaches for safer bromine handling
  • Computational modeling of substitution patterns

Properties

IUPAC Name

4-bromo-2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-7-4-8(2)6-10(5-7)16-12(14)11(13)9(3)15-16/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDNSXLLALOQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(C(=N2)C)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Cyclocondensation of Hydrazines with 1,3-Diketones

The most widely reported method involves cyclocondensation of 3,5-dimethylphenylhydrazine with β-ketoamides or 1,3-diketones. For instance, reacting 3,5-dimethylphenylhydrazine with ethyl acetoacetate in ethanol under reflux yields 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, which is subsequently brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C. This two-step process achieves an overall yield of 65–72%, with bromine regioselectively substituting the C4 position due to electronic effects.

Bromination of Pyrazole Precursors

Direct bromination of preformed pyrazoles offers a streamlined approach. A patent by Synthonix Corporation details the use of NBS in dichloromethane (DCM) with catalytic azobisisobutyronitrile (AIBN), yielding 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine analogs at 80°C. Adapting this protocol to 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine requires careful temperature control (0–10°C) to prevent polybromination.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances employ Suzuki-Miyaura coupling to introduce the 3,5-dimethylphenyl group post-bromination. For example, 4-bromo-3-methyl-1H-pyrazol-5-amine undergoes coupling with 3,5-dimethylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), achieving 68% yield. This method circumvents regioselectivity challenges but necessitates rigorous purification to remove palladium residues.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclocondensation yields improve from 55% to 78% when switching from ethanol to dimethylformamide (DMF), as evidenced by Enamine’s protocol. Bromination efficiency correlates inversely with temperature: reactions at 0°C favor mono-bromination (92% selectivity), whereas ambient conditions promote di-brominated byproducts.

Catalytic Systems

Analytical Characterization

Spectroscopic Data
  • ¹H NMR (CDCl₃, 500 MHz): δ 7.28 (s, 2H, ArH), 6.92 (s, 1H, ArH), 4.85 (s, 2H, NH₂), 2.34 (s, 6H, CH₃), 2.21 (s, 3H, CH₃).
  • MS (ESI+) : m/z 280.04 [M+H]⁺, isotopic pattern consistent with bromine.
Purity and Stability

HPLC analyses (C18 column, MeCN/H₂O 70:30) reveal ≥95% purity for recrystallized products from ethyl acetate/hexane. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C.

Industrial-Scale Production Considerations

Scalability challenges include bromine handling and Pd catalyst costs. Batch processes using flow chemistry reduce hazardous intermediate accumulation, while solvent recovery systems (e.g., DMF distillation) lower environmental impact. AK Scientific’s pricing data ($934/5g) underscores the need for cost-effective bromination catalysts.

Chemical Reactions Analysis

4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative with a bromine atom, a dimethylphenyl group, and a methyl group attached to the pyrazole ring. Pyrazole derivatives are known for diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Scientific Research Applications

4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

  • Medicinal Chemistry: Pyrazole derivatives have potential as anti-inflammatory, anticancer, and antimicrobial agents.
  • Biological Studies: The compound can be employed in biological assays to study its effects on various biological targets, including enzymes and receptors.
  • Material Science: Pyrazole derivatives are used to develop new materials with unique properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
  • Industrial Applications: The compound can be used as an intermediate in synthesizing other valuable chemicals and materials.

Chemical Reactions

4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine can undergo chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the dimethylphenyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Features
4-Bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (Target) 1: 3,5-dimethylphenyl; 4: Br; 3: CH₃ 320.999* Lipophilic due to dimethylphenyl; bromine enhances halogen bonding
4-Bromo-5-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-3-amine () 5: 3,4-dichlorophenyl; 1: CH₃; 4: Br 320.999 Dichlorophenyl increases electronegativity; potential antimicrobial activity
4-(4-Bromo-phenylazo)-5-methyl-2-phenyl-2H-pyrazol-3-ylamine () 4: Br; azo group at 4; 2: phenyl 331.01* Azo group enables conjugation; possible dye/sensor applications
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine () 3: cyclopropyl; 1: phenyl; 4: Br 317.22* Cyclopropyl enhances steric bulk; improved metabolic stability
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine () 5: CF₃; 4: Br; 1: H 217.01 Trifluoromethyl boosts lipophilicity; potential CNS drug candidate
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine () 1: 4-bromophenyl; 4: Br; 3: CH₃ 331.01 Dual bromine atoms increase halogen bonding; higher molecular weight

*Molecular weights estimated based on empirical formulas where exact data is unavailable.

Physical and Chemical Properties

  • Lipophilicity : The 3,5-dimethylphenyl group in the target compound enhances lipophilicity compared to polar analogs like sulfonamide derivatives (e.g., 4h in ) .
  • Stability : Cyclopropyl-substituted analogs () exhibit greater steric protection against metabolic degradation compared to the target’s dimethylphenyl group .
  • Electronic Effects : Trifluoromethyl () and dichlorophenyl () substituents introduce strong electron-withdrawing effects, altering redox properties and binding affinities .

Biological Activity

4-Bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS Number: 956197-87-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is characterized by the presence of a bromine atom at the fourth position and a dimethyl-substituted phenyl group at the first position of the pyrazole ring. Its molecular formula is C12H14BrN3C_{12}H_{14}BrN_3 with a molecular weight of 280.16 g/mol. The compound is typically available as a powder with a purity of 95% .

Synthesis

The synthesis of this compound involves the reaction of 3-methyl-1H-pyrazol-5-amine with 3,5-dimethylbenzaldehyde in the presence of suitable catalysts under controlled conditions. Various methods have been explored, including microwave-assisted synthesis which enhances yield and reduces reaction time .

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In one study, pyrazole derivatives exhibited COX-2 selectivity indices ranging from 8.22 to 9.31 .

Table 1: Comparison of Anti-inflammatory Activity among Pyrazole Derivatives

CompoundCOX-2 Inhibition (%)Selectivity Index
Compound A (similar structure)708.22
Compound B (similar structure)659.31
4-Bromo derivativeTBDTBD

Analgesic Activity

In addition to anti-inflammatory properties, this compound may also possess analgesic effects. Research indicates that certain pyrazole derivatives can significantly reduce pain in animal models, suggesting potential applications in pain management therapies . The efficacy was often compared against standard analgesics like diclofenac.

Anticancer Activity

Emerging evidence suggests that some pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation. Specific studies are still needed to evaluate the direct effects of 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine on various cancer cell lines.

Case Studies

A notable study evaluated the pharmacological profile of a series of substituted pyrazoles in vivo using carrageenan-induced paw edema models in rats. The findings indicated that certain derivatives exhibited minimal degenerative changes in vital organs while maintaining significant anti-inflammatory activity .

Another investigation focused on the synthesis and biological evaluation of related compounds, revealing promising results regarding their safety profiles and therapeutic potential against inflammatory diseases .

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